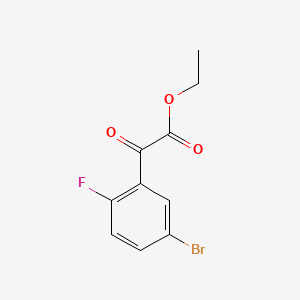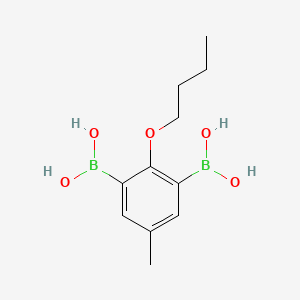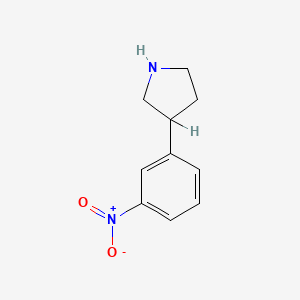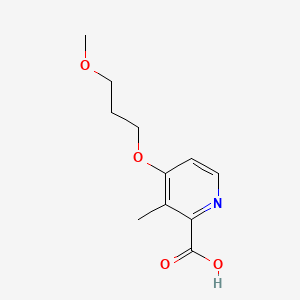
4-(3-Methoxypropoxy)-3-methylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a chemical compound with a molecular formula of C11H15NO4 It is a derivative of picolinic acid, which is known for its role in various biological processes
Mechanism of Action
Target of Action
The primary target of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, also known as Rabeprazole, is the H+/K+ ATPase enzyme found at the secretory surface of gastric parietal cells . This enzyme system is often referred to as the acid (proton) pump .
Mode of Action
Rabeprazole acts as a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell . This inhibition blocks the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme disrupts the normal biochemical pathways in the stomach. This leads to a reduction in gastric acid secretion, which directly affects conditions where gastric acid exacerbates symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), characterized by prolonged exposure to gastric acid in the esophagus, acid suppression can provide symptomatic relief .
Pharmacokinetics
Rabeprazole has a bioavailability of approximately 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour , and about 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The result of Rabeprazole’s action is a decrease in stomach acid production. This is beneficial for treating conditions such as peptic ulcer disease, gastroesophageal reflux disease, and excess stomach acid production such as in Zollinger–Ellison syndrome . It may also be used in combination with other medications to treat Helicobacter pylori .
Action Environment
The action of Rabeprazole can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by the pH of the stomach. The drug is designed to resist degradation in the acidic environment of the stomach . Additionally, factors such as diet, co-administration with other drugs, and individual patient characteristics (such as age, sex, and health status) can also influence the drug’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpicolinic acid.
Etherification: The 3-methylpicolinic acid undergoes etherification with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypropoxy)-3-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxypropoxy)-3-methylpicolinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies investigating the role of picolinic acid derivatives in biological systems, including their potential as metal chelators and enzyme inhibitors.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxypropoxy)benzoic acid
- 2-(3-Methoxypropoxy)phenylboronic acid
- 3-(3-Methoxypropoxy)-4-methylbenzoic acid
Comparison
4-(3-Methoxypropoxy)-3-methylpicolinic acid is unique due to its picolinic acid backbone, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
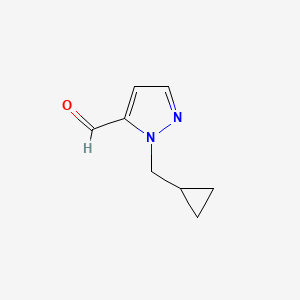
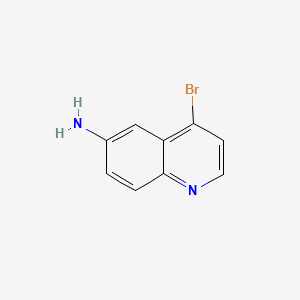
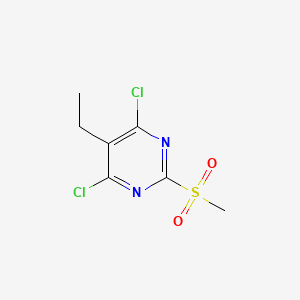
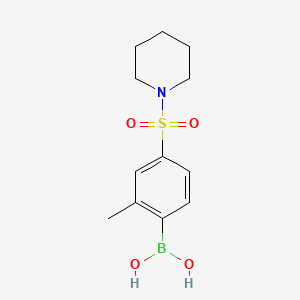
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B580907.png)

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
